Cas no 2228085-00-3 (2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid)
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid
- 2228085-00-3
- EN300-1803606
-
- Inchi: 1S/C10H12FNO4/c1-16-7-4-5(11)2-3-6(7)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)
- InChI Key: UDRLRBHBLSBZOX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OC)C(C(C(=O)O)N)O
Computed Properties
- Exact Mass: 229.07503603g/mol
- Monoisotopic Mass: 229.07503603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 92.8Ų
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803606-0.05g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1803606-0.1g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1803606-0.25g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1803606-0.5g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1803606-1.0g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1803606-2.5g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1803606-5.0g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1803606-10.0g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1803606-1g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1803606-5g |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
2228085-00-3 | 5g |
$2235.0 | 2023-09-19 |
2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid
2-Amino-3-(4-Fluoro-2-Methoxyphenyl)-3-Hydroxypropanoic Acid: A Comprehensive Overview
2-Amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid (CAS No. 2228085-00-3) is a structurally complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical properties and promising applications in drug discovery and development. In this article, we will delve into the structural features, synthesis methods, pharmacological properties, and potential applications of this compound.
The molecular structure of 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid is characterized by a central propanoic acid backbone with an amino group at the second carbon and a substituted phenyl group at the third carbon. The phenyl substituent contains a fluorine atom at the para position and a methoxy group at the ortho position, which introduces electronic and steric effects that influence the compound's reactivity and biological activity. These structural features make it a versatile building block for designing bioactive molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid. Researchers have explored various methodologies, including nucleophilic aromatic substitution, Michael addition, and enzymatic catalysis, to construct this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated a concise route involving a one-pot reaction between an amino acid derivative and an activated aryl halide under mild conditions. Such methods not only enhance the scalability of production but also reduce environmental impact, aligning with green chemistry principles.
The pharmacological properties of 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid have been extensively investigated in recent years. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. A research team from the University of California reported that the compound significantly reduced inflammation in animal models by inhibiting key inflammatory pathways like NF-kB and COX-2.
In addition to its therapeutic potential, 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid has also been explored for its role in agrochemical applications. Studies conducted at the Max Planck Institute for Plant Breeding Research revealed that this compound acts as an effective plant growth regulator, enhancing stress tolerance in crops under adverse environmental conditions such as drought and high salinity. This dual functionality underscores its versatility across different domains.
From an industrial perspective, the synthesis and application of CAS No. 2228085-00-3 are being optimized to meet growing demand across various sectors. Pharmaceutical companies are particularly interested in its potential as a lead compound for developing novel drugs targeting inflammatory diseases. Meanwhile, agricultural firms are exploring its use as a bio-stimulant to improve crop resilience without adverse environmental effects.
In conclusion, 2-amino-3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid (CAS No. 2228085-00-3) represents a significant advancement in modern organic chemistry. Its unique structure, coupled with cutting-edge synthetic methods and promising biological activities, positions it as a key player in drug discovery and agricultural innovation. As research continues to uncover new applications and optimize its production processes, this compound is poised to make substantial contributions to both human health and sustainable agriculture.
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